molecular formula C16H13BrFNO4 B3008006 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide CAS No. 579523-20-9

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B3008006
CAS No.: 579523-20-9
M. Wt: 382.185
InChI Key: UDKAOJVHOLEQJO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide, often referred to as 2B4FMFPA, is a novel fluorinated small molecule that has recently been developed for use in various scientific research applications. This compound has a wide range of potential applications due to its unique chemical structure and properties. This article will discuss the synthesis method of 2B4FMFPA, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Pharmacological Assessment

The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide has been a part of various pharmacological studies. For instance, a study by Rani et al. (2016) involved the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having a similar nucleus. These compounds showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, with certain derivatives exhibiting activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Synthesis and Antimicrobial Profile

The antimicrobial properties of similar compounds have been a focus of research. Fuloria et al. (2014) synthesized derivatives that went through esterification and hydrazination processes, leading to compounds with significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Anticonvulsant and Antidepressant Activity

Compounds with a similar structure have been synthesized and tested for their anticonvulsant and antidepressant activities. Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, which showed promising results in reducing the duration of immobility times in mice, indicating potential antidepressant effects. Additionally, these compounds were protective against pentylenetetrazloe-induced seizures, demonstrating anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKAOJVHOLEQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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